N-Methyl-N-propargyl-1(R)-aminoindan, commonly known as rasagiline, is a medication primarily used for the treatment of Parkinson's disease. It has been the subject of extensive research due to its neuroprotective properties and potential applications in various neurodegenerative disorders. The compound belongs to a class of propargylamine derivatives, which have been shown to exhibit significant neuroprotective effects in both in vivo and in vitro studies12.
The synthesis of N-Methyl-N-propargyl-1(R)-aminoindan can be achieved by reacting rasagiline with a methylating agent. This reaction substitutes a methyl group onto the nitrogen atom of the aminoindan ring, resulting in the formation of the desired compound. Detailed synthesis methods and parameters are reported in patent literature [https://www.semanticscholar.org/paper/8aab75b306883e98db59918bb8ac8e1593d1950e [], https://www.semanticscholar.org/paper/9689777e837e8292975f2fb725b3c780b7b908e3 []].
N-Methyl-N-propargyl-1(R)-aminoindan shares a structural similarity with rasagiline. The core structure comprises an aminoindan ring with a propargyl group attached to the nitrogen atom. The key difference lies in the presence of an additional methyl group on the nitrogen atom in N-Methyl-N-propargyl-1(R)-aminoindan. This modification is crucial for its specific interactions with MAO-B [https://www.semanticscholar.org/paper/ccbdd684c3915f93eab48fb65c5baf201aaba9ca []]. Crystal structure analysis of N-Methyl-N-propargyl-1(R)-aminoindan in complex with MAO-B has been reported, providing insights into its binding mode [https://www.semanticscholar.org/paper/481ce9e0b6b951635b08e3c7a090fb3ff2c730c2 []].
N-Methyl-N-propargyl-1(R)-aminoindan irreversibly inhibits MAO-B by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme [https://www.semanticscholar.org/paper/ccbdd684c3915f93eab48fb65c5baf201aaba9ca []]. The propargyl group in the compound plays a crucial role in this reaction by forming a covalent bond with the FAD moiety [https://www.semanticscholar.org/paper/ccbdd684c3915f93eab48fb65c5baf201aaba9ca []]. This covalent modification permanently inactivates the enzyme, preventing the breakdown of neurotransmitters like dopamine.
The neuroprotective activity of N-Methyl-N-propargyl-1(R)-aminoindan is multifaceted. It has been demonstrated that the propargyl moiety is essential for its neuroprotective function. In one study, N-propargylamine was shown to protect SH-SY5Y cells from apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin. This protection was achieved through the stabilization of mitochondrial membrane potential and induction of anti-apoptotic Bcl-2 at very low concentrations, indicating that the inhibition of monoamine oxidase-A (MAO-A), while present, is not a prerequisite for its protective function1.
Further research has revealed that propargylamine-containing compounds, including rasagiline, can modulate the proteolytic cleavage of amyloid-beta protein precursor (AbetaPP), which is a significant factor in Alzheimer's disease pathology. This modulation involves the activation of signaling pathways such as p42/44 mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), suggesting a potential therapeutic application for Alzheimer's disease and related neurodegenerative disorders2.
The applications of N-Methyl-N-propargyl-1(R)-aminoindan extend beyond its primary use in Parkinson's disease. Its neuroprotective properties have stimulated the development of multifunctional chimeric propargylamine-derivatives, such as ladostigil and M30, which combine the pharmacophore of rasagiline with other neuroprotective agents. These derivatives have been found to possess neuroprotective and anti-apoptotic properties and are being investigated as potential treatments for Alzheimer's disease, Lewy body disease, and various other neurodegenerative disorders2.
Additionally, the synthesis of rasagiline has been improved to facilitate its production and availability. The improved synthesis process involves condensation, reduction, resolution, and catalytic hydrogenation of 1-indanone, with the chemical structure of the target compound confirmed by various analytical methods3. This advancement in synthesis underscores the importance of rasagiline and its derivatives in the pharmaceutical industry and their potential to address a range of neurodegenerative diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: